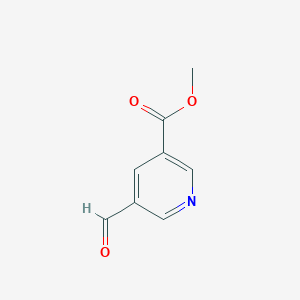

Methyl 5-formylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRLIUOJJSNOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599493 | |

| Record name | Methyl 5-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-06-3 | |

| Record name | Methyl 5-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-formylpyridine-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 5-formylpyridine-3-carboxylate

Introduction

This compound is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its structure, featuring a pyridine core substituted with both an electron-withdrawing aldehyde and a methyl ester group, presents a unique electronic landscape and a versatile platform for chemical modification. This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, synthetic routes, reactivity, and potential applications. As a key building block, understanding its chemical behavior is paramount for leveraging its full potential in the creation of novel, complex molecules with desired biological or material properties.

Structural Elucidation and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough characterization of its physical and spectral properties. These data provide the empirical evidence for its structure and purity, which are critical for reproducible and reliable downstream applications.

1.1. Core Properties

The fundamental properties of this compound are summarized below. These values are essential for calculating reaction stoichiometries, predicting solubility, and ensuring proper handling.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | Calculated |

| Monoisotopic Mass | 165.04259 Da | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| SMILES | COC(=O)C1=CN=CC(=C1)C=O | [1] |

| InChI Key | VLRLIUOJJSNOCS-UHFFFAOYSA-N | [1] |

1.2. Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following sections detail the expected spectral data, which are crucial for identity confirmation and quality control.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm. The three aromatic protons on the pyridine ring will appear as distinct signals, likely between δ 8.0-9.5 ppm, with their exact shifts and coupling patterns dictated by the substitution pattern. The methyl ester (-OCH₃) protons will present as a sharp singlet, typically around δ 3.9-4.1 ppm. For comparison, the aldehyde proton in a related formyl-triazole compound was observed at δ 10.26 ppm.[2]

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbons are the most downfield, with the aldehyde carbon expected around δ 190-195 ppm and the ester carbonyl around δ 165-170 ppm. The aromatic carbons of the pyridine ring will resonate in the δ 120-160 ppm range, and the methyl ester carbon will be the most upfield, typically around δ 52-55 ppm.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode, the compound is expected to primarily form a protonated molecular ion [M+H]⁺.[3] Predicted mass-to-charge ratios (m/z) for common adducts provide a reference for experimental data interpretation.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.04987 |

| [M+Na]⁺ | 188.03181 |

| [M+K]⁺ | 204.00575 |

| [M+NH₄]⁺ | 183.07641 |

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band, typically at a slightly higher frequency than the aldehyde, is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

Synthesis and Manufacturing Pathways

While numerous specific synthetic procedures exist for pyridine derivatives, a general and logical approach for this compound involves the functionalization of a pre-existing pyridine ring. The choice of pathway often depends on the availability and cost of starting materials. Below are two plausible and chemically sound synthetic strategies.

2.1. Route A: Oxidation of a Methyl Precursor

A common and direct strategy is the selective oxidation of the corresponding methyl-substituted precursor, Methyl 5-methylpyridine-3-carboxylate. This transformation requires an oxidizing agent capable of converting a benzylic-like methyl group to an aldehyde without over-oxidation to a carboxylic acid or degradation of the pyridine ring.

Caption: Synthetic pathway via selective oxidation.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 5-methylpyridine-3-carboxylate is a logical precursor as the methyl group at the 5-position is activated for oxidation, analogous to a benzylic position.

-

Reagent Choice: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Alternatively, manganese dioxide (MnO₂) can be effective for this type of selective oxidation. The choice between them depends on reaction scale, substrate tolerance, and desired workup procedure.

-

Solvent: A relatively non-polar, high-boiling solvent like dioxane or toluene is often used to facilitate the reaction, which may require elevated temperatures.

2.2. Route B: Formylation of a Halogenated Precursor

An alternative and highly versatile approach begins with a halogenated pyridine, such as Methyl 5-bromopyridine-3-carboxylate.[4] The bromine atom serves as a synthetic handle that can be converted into a formyl group through various organometallic or transition-metal-catalyzed reactions.

Hypothetical Protocol: Palladium-Catalyzed Formylation

This protocol describes a modern approach using palladium catalysis, a powerful tool in cross-coupling chemistry.

Step 1: Reaction Setup

-

To a dry, argon-flushed Schlenk flask, add Methyl 5-bromopyridine-3-carboxylate (1.0 eq).[4]

-

Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a ligand like Xantphos (0.1 eq). The choice of a bulky ligand like Xantphos can promote the desired reductive elimination step and prevent side reactions.

-

Add a suitable solvent, such as anhydrous toluene (approx. 0.1 M concentration).

Step 2: Reagent Addition 4. Introduce a formylating agent. A common method is to use a syngas equivalent. Pressurize the flask with carbon monoxide (CO, ~3-5 atm) and then add a silane reducing agent like polymethylhydrosiloxane (PMHS, 2.0 eq). This combination, known as reductive carbonylation or hydroformylation, directly converts the aryl bromide to an aldehyde. 5. Add a base, such as K₂CO₃ (2.0 eq), to neutralize any acidic byproducts.

Step 3: Reaction and Monitoring 6. Heat the reaction mixture to 80-100 °C with vigorous stirring. 7. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

Step 4: Workup and Purification 8. Cool the reaction to room temperature and carefully vent the CO pressure. 9. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate. 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product. The polarity of the eluent is chosen to effectively separate the slightly more polar product from the less polar starting material and non-polar byproducts.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective modifications, making it an ideal scaffold for building molecular diversity in drug discovery campaigns.

Caption: Key reactivity pathways of the core molecule.

3.1. Reactions at the Aldehyde Group

The aldehyde is arguably the most versatile functional group for derivatization.

-

Oxidation: It can be cleanly oxidized to a carboxylic acid using mild reagents like silver oxide or Oxone®, yielding a pyridine dicarboxylic acid derivative.

-

Reduction: Selective reduction to the primary alcohol is readily achieved with sodium borohydride (NaBH₄), a reagent that will not typically reduce the ester or the pyridine ring under standard conditions.

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a new amine.

-

Condensation Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction to form alkenes or the Knoevenagel condensation with active methylene compounds.

3.2. Reactions at the Ester Group

The methyl ester provides another site for modification, though it is generally less reactive than the aldehyde.

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a water/THF mixture. This exposes a new functional handle for further chemistry, such as amide coupling.

-

Amidation: Direct conversion to an amide can be achieved by heating with an amine, sometimes with the aid of a Lewis acid catalyst.

Applications in Research and Development

The pyridine carboxylic acid structural motif is a well-established pharmacophore found in numerous approved drugs.[5] The presence of a strategically placed formyl group significantly enhances the value of this scaffold.

4.1. Medicinal Chemistry and Drug Discovery

This compound is an exemplary building block for generating libraries of drug-like molecules. Its derivatives are being investigated for a wide range of therapeutic targets.[5][6]

-

Scaffold for Parallel Synthesis: The distinct reactivity of the aldehyde and ester groups allows for orthogonal chemical modifications, enabling the rapid synthesis of a large, diverse library of compounds for high-throughput screening.

-

Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, while other parts of the molecule can be elaborated to fit into the active sites of enzymes. For example, derivatives of pyridine carboxylic acids have been explored as inhibitors for various enzymes.[5]

-

GPCR Ligands: The rigid, aromatic nature of the pyridine ring makes it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs). The functional groups allow for the introduction of pharmacophoric elements necessary for receptor affinity and selectivity.

4.2. Organic and Materials Science

Beyond pharmaceuticals, this compound has potential applications in materials science.

-

Synthesis of Complex Heterocycles: It can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions.

-

Functional Dyes and Polymers: The conjugated system of the pyridine ring can be extended through reactions at the formyl group to create novel organic dyes or monomers for functional polymers with specific electronic or optical properties.[7]

Conclusion

This compound is a high-value chemical intermediate characterized by a versatile and synthetically accessible structure. Its well-defined spectroscopic properties allow for straightforward identification and quality control. The strategic placement of aldehyde and ester functional groups on the electron-deficient pyridine ring provides multiple avenues for selective chemical modification, making it an ideal platform for the construction of diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a powerful tool for the rational design and synthesis of novel molecules with tailored functions.

References

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

PubChem. (n.d.). 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. Available at: [Link]

-

PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

-

Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

- Google Patents. (n.d.). Synthesis of pyridine aldehydes - US3160633A.

-

Realtor.com. (n.d.). 517 7th St E, Hastings, MN 55033. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO3). Available at: [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

-

MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

RSC Publishing. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Available at: [Link]

-

PubMed Central. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available at: [Link]

-

Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). Available at: [Link]

Sources

- 1. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-溴吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Methyl 5-ethenylpyridine-3-carboxylate | 38940-67-9 [smolecule.com]

An In-Depth Technical Guide to Methyl 5-formylpyridine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 5-formylpyridine-3-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, outline robust synthetic and analytical methodologies, and explore its strategic applications in the pharmaceutical sciences.

Core Molecular Attributes of this compound

This compound is a bifunctional pyridine derivative featuring both an electron-withdrawing formyl group and a methyl ester. This unique electronic and structural arrangement makes it a valuable intermediate for constructing more complex molecular architectures. The pyridine nitrogen, along with the steric and electronic influence of the substituents at the 3- and 5-positions, dictates its reactivity and potential for forming targeted interactions with biological macromolecules.

Physicochemical and Structural Data

A precise understanding of the molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | Calculated |

| Molecular Weight | 165.15 g/mol | [1] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 55876-91-0 (for 2-carboxylate isomer) | [1] |

| Physical Form | Expected to be a solid at room temperature | [1] |

| Purity | Typically >98% for commercial samples | [1] |

Synthesis and Purification: A Validated Workflow

The synthesis of substituted pyridines can be approached through various established methods, including the condensation of dicarbonyl compounds or the functionalization of a pre-existing pyridine ring. For this compound, a plausible and efficient synthetic route involves the oxidation of a methyl group precursor.

Sources

An In-depth Technical Guide to Methyl 5-formylpyridine-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formylpyridine-3-carboxylate, a substituted pyridine derivative, represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring an electrophilic aldehyde and a nucleophilic pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents and a valuable building block for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its structure, IUPAC nomenclature, synthesis, and potential applications, with a focus on insights relevant to drug discovery and development.

Molecular Structure and IUPAC Nomenclature

This compound possesses a pyridine ring substituted at the 3- and 5-positions with a methyl carboxylate group and a formyl (aldehyde) group, respectively.

Chemical Structure:

IUPAC Name: The systematic IUPAC name for this compound is This compound . It is also commonly referred to as methyl 5-formylnicotinate.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a suitable precursor to form 5-formylpyridine-3-carboxylic acid, followed by its esterification.

Synthesis of 5-formylpyridine-3-carboxylic Acid

A common strategy for the synthesis of the carboxylic acid precursor involves the selective oxidation of 3,5-dimethylpyridine. One reported method utilizes potassium permanganate as the oxidizing agent in an aqueous solution. This reaction must be carefully controlled to favor the oxidation of one methyl group to a carboxylic acid and the other to an aldehyde.

Esterification to this compound

The subsequent esterification of 5-formylpyridine-3-carboxylic acid to its methyl ester can be accomplished using standard acid-catalyzed esterification methods. A patent describes a general procedure for the esterification of pyridine carboxylic acids using an alcohol in the presence of an acidic catalyst.[1][2] For the synthesis of the methyl ester, methanol is the alcohol of choice.

Experimental Protocol: Esterification of 5-formylpyridine-3-carboxylic Acid

-

Reaction Setup: To a solution of 5-formylpyridine-3-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product can then be purified by a suitable method, such as column chromatography, to yield pure this compound.

Spectroscopic Characterization

While a complete set of publicly available, verified spectra for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm).- Signals for the pyridine ring protons, likely appearing as distinct singlets or doublets in the aromatic region (7-9 ppm).- A singlet for the methyl ester protons (OCH₃) around 3.5-4.0 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 190-200 ppm.[3]- A signal for the ester carbonyl carbon around 160-170 ppm.- Signals for the pyridine ring carbons in the aromatic region.- A signal for the methyl ester carbon around 50-60 ppm.[4] |

| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde around 1700-1720 cm⁻¹.[5]- A strong C=O stretching vibration for the ester around 1720-1740 cm⁻¹.[5]- C-H stretching vibrations for the aromatic and aldehyde protons.- C-O stretching vibrations for the ester. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇NO₃, M.W. = 165.15 g/mol ). |

Applications in Drug Discovery and Development

The pyridine nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[6] The presence of both an aldehyde and a carboxylate group on the pyridine scaffold of this compound makes it a particularly attractive starting point for the synthesis of diverse compound libraries for drug discovery.

Scaffold for Novel Therapeutics

The aldehyde functionality of this compound can serve as a handle for various chemical transformations, such as reductive amination to introduce diverse amine-containing side chains, or as a participant in condensation reactions to form larger, more complex heterocyclic systems. These modifications can be strategically employed to modulate the compound's physicochemical properties and its interaction with biological targets.

Potential as Enzyme Inhibitors

The structural motifs present in this molecule are found in compounds that have been investigated as enzyme inhibitors. For instance, pyridine carboxylic acid isomers have been explored for the discovery of new enzyme inhibitors for a variety of diseases. The strategic placement of functional groups on the pyridine ring can lead to potent and selective inhibition of target enzymes.

Workflow for the Exploration of this compound Derivatives as Potential Drug Candidates:

Caption: Workflow for Drug Discovery Utilizing this compound.

Conclusion

This compound is a valuable and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of two key reactive functional groups make it an ideal starting material for the creation of diverse molecular entities. As the search for novel therapeutics continues, the exploration of derivatives of this compound may lead to the discovery of new and effective treatments for a range of diseases. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to fully unlock its potential.

References

- Blau, L., Menegon, R. F., Ferreira, E. I., & Chung, M. C. (2008). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 828–845.

- Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2009). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Medicinal Chemistry Research, 18(7), 587–598.

- Nepera Chemical Co Inc. (1956). Esterification of pyridine carboxylic acids. U.S.

- Gutu, T., et al. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Moldavian Journal of the Physical Sciences, 20(1), 45-56.

- Lonza Ltd. (2013). Process for producing pyridine carboxylic acids. U.S.

-

NIST. (n.d.). Methyl formate. In NIST Chemistry WebBook. Retrieved from [Link]

- Stoyanov, E. S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2490.

- Nepera Chemical Co Inc. (1960). Esterification of pyridine carboxylic acids. U.S.

- Patel, R. P., et al. (2011). Characterization and pharmacological evaluation of new pyridine analogs. Journal of the Serbian Chemical Society, 76(10), 1355-1366.

- Smith, B. C. (2016). The Carbonyl Group, Part IV: Aldehydes and Ketones. Spectroscopy, 31(1), 14-21.

- Ang, D. L., et al. (2016). Synthesis and n.m.r.-spectral analysis of unenriched and [1-13C]-enriched 5-deoxypentoses and 5-O-methylpentoses.

- Smoleński, P., et al. (2019). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 21(3), 452-463.

- de la Torre, P., et al. (2022).

- Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Das, B., Srinivas, K. V. N. S., & Mahender, I. (2003). An efficient and convenient method for the esterification of carboxylic acids. Synthesis, (16), 2479-2482.

- Fokin, V. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)

- Firke, S. D., et al. (2009). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Asian Journal of Research in Chemistry, 2(2), 157-161.

- Bonaldi, T., et al. (2023). Heavy Methyl SILAC Metabolic Labeling of Human Cell Lines for High-Confidence Identification of R/K-Methylated Peptides by High-Resolution Mass Spectrometry. In Methods in Molecular Biology (Vol. 2591, pp. 201-224). Humana.

- Bonde, C., & Clausen, M. H. (2015). Ester coupling reactions– an enduring challenge in the chemical synthesis of bioactive natural products. Chemical Society Reviews, 44(1), 85-95.

- Lonza Ag. (1972). Process for the production of pyridine carboxylic acids. U.S.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

-

NIST. (n.d.). Methyl formate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

Introduction: Unveiling the Characteristics of a Versatile Pyridine Derivative

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-formylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a pyridine ring scaffold, a core structure in numerous biologically active molecules. The strategic placement of a methyl ester at the 3-position and a formyl (aldehyde) group at the 5-position renders it a valuable intermediate in medicinal chemistry and organic synthesis. The electron-withdrawing nature of these substituents on the pyridine ring influences the molecule's reactivity, polarity, and, consequently, its solubility and stability—critical parameters that govern its handling, formulation, and ultimate application in drug discovery and material science.

This technical guide provides a comprehensive analysis of the solubility and stability of this compound. By integrating theoretical principles with field-proven experimental protocols, this document serves as an essential resource for researchers navigating the challenges of its application. We will explore the physicochemical properties that dictate its behavior in various solvent systems and under diverse environmental stressors, offering both predictive insights and robust methodologies for empirical validation.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively available in the public domain. However, by examining its structural components and comparing them to well-characterized analogs, we can construct a reliable physicochemical profile. The presence of a polar pyridine ring, a hydrogen bond-accepting ester, and a reactive aldehyde group suggests a compound with moderate polarity.

| Property | This compound | Methyl 5-bromopyridine-3-carboxylate (Analog) | Methyl pyridine-3-carboxylate (Analog) | Pyridine-2-carboxaldehyde (Analog) |

| Molecular Formula | C₈H₇NO₃[1] | C₇H₆BrNO₂[2] | C₇H₇NO₂ | C₆H₅NO[3] |

| Molecular Weight | 165.15 g/mol | 216.03 g/mol [2] | 137.14 g/mol [4] | 107.11 g/mol [3] |

| Physical Form | Predicted to be a solid | Solid[2] | Crystalline Powder[4] | Oily Liquid[3] |

| Melting Point | Not available | 96-100 °C[2] | 41 °C[4] | Not Applicable |

| Predicted XlogP | 0.2[1] | Not available | Not available | Not available |

| Water Solubility | Predicted to be sparingly soluble | Not available | Not available | Readily dissolves[5] |

Table 1: Comparative physicochemical properties of this compound and its structural analogs.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological assays. The structure of this compound—containing a polar aromatic heterocycle, an ester, and an aldehyde—suggests a nuanced solubility profile.

Theoretical Solubility Assessment

The predicted XlogP value of 0.2 indicates a compound that is relatively hydrophilic. The nitrogen atom in the pyridine ring and the oxygen atoms in the ester and aldehyde groups can act as hydrogen bond acceptors, promoting solubility in polar protic solvents like water and ethanol. Pyridine-2-carboxaldehyde, a close structural analog of the aldehyde portion, readily dissolves in water, ethanol, and acetone, suggesting that the formyl group contributes significantly to its hydrophilic character[5]. However, the overall molecule is larger and more rigid than this simple aldehyde, which may temper its aqueous solubility. It is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for stock solutions in drug discovery.

Experimental Workflow for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard procedure for determining the qualitative and quantitative solubility of this compound.

Figure 1: Experimental workflow for determining solubility.

Step-by-Step Protocol:

-

Solvent Selection: A range of solvents should be tested, including but not limited to:

-

Aqueous buffers (pH 3, 5, 7.4, 9)

-

Water (deionized)

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

-

Qualitative Assessment:

-

Add approximately 5 mg of this compound to 1 mL of each solvent in a clear vial.

-

Vortex the mixture vigorously for 1 minute.

-

Visually inspect the solution against a dark background. If no solid particles are visible, the compound is considered soluble at ≥ 5 mg/mL.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a calibration curve prepared from a known standard.

-

Stability Profile: Identifying and Mitigating Degradation

The stability of a compound is paramount for its storage, handling, and the reliability of experimental results. The two primary functional groups of concern in this compound are the methyl ester and the aldehyde, which are susceptible to hydrolysis and oxidation, respectively.

Potential Degradation Pathways

-

Hydrolytic Degradation: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (5-formylnicotinic acid) and methanol. This reaction is typically slow at neutral pH but can be accelerated at pH extremes and elevated temperatures. The hydrolysis of esters on pyridine rings is a known process in organic chemistry[6][7][8].

-

Oxidative Degradation: The aldehyde group is prone to oxidation to a carboxylic acid, forming methyl 5-carboxypyridine-3-carboxylate. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

-

Photodegradation: Pyridine and its derivatives can absorb UV light, which may lead to photochemical reactions[9][10][11]. While some pyridine derivatives are used as photostabilizers, the presence of the formyl and ester groups may introduce new photochemical pathways, leading to decomposition or polymerization.

Figure 2: Potential degradation pathways.

Forced Degradation and Stability-Indicating Method Development

To systematically evaluate the stability of this compound, forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products. This is also crucial for developing a stability-indicating analytical method (typically HPLC) that can separate the parent compound from all its degradation products.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a shorter duration.

-

Oxidation: Dilute the stock solution with 3-6% H₂O₂ and keep at room temperature for several hours.

-

Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for 24-48 hours. Also, heat a solution of the compound.

-

Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Long-Term Stability Testing

Following the development of a stability-indicating method, long-term stability studies should be performed under standardized conditions to establish a re-test period or shelf life.

ICH-Recommended Storage Conditions for Long-Term Stability:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Table 2: ICH recommended storage conditions for stability testing of active substances.

Testing Frequency:

-

Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

Conclusion and Recommendations

This compound is a promising synthetic intermediate whose utility is intrinsically linked to its solubility and stability. Based on its structure and data from analogous compounds, it is predicted to be a polar molecule with good solubility in polar organic solvents and limited to moderate solubility in aqueous media. The primary stability concerns are the potential for hydrolysis of the methyl ester and oxidation of the aldehyde group.

For researchers and drug development professionals, the following is recommended:

-

Solubility: Always determine the solubility experimentally in the specific solvent systems relevant to your application. For biological assays, preparing concentrated stock solutions in DMSO is a standard and recommended practice.

-

Stability:

-

Storage: The solid compound should be stored in a cool, dry, and dark place to minimize hydrolytic, oxidative, and photolytic degradation.

-

Solutions: Solutions, particularly in protic solvents like methanol or water, should be prepared fresh. If storage is necessary, they should be kept at low temperatures (-20 °C or -80 °C) and protected from light. Basic or acidic aqueous solutions should be avoided for long-term storage.

-

-

Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the compound over time, especially when used in critical applications or long-term studies.

By adhering to these guidelines and employing the robust experimental protocols detailed herein, scientists can confidently and effectively utilize this compound in their research and development endeavors.

References

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

-

PubChem. 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Available at: [Link]

-

PubChemLite. This compound (C8H7NO3). Available at: [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]

-

ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

-

PubChem. 2-Pyridinecarboxaldehyde. Available at: [Link]

-

IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available at: [Link]

- Google Patents. US4185027A - Hydrolysis of methyl esters.

-

Journal of the American Chemical Society. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link]

-

Organic Chemistry Portal. Methyl Esters. Available at: [Link]

-

Solubility of Things. 2-Pyridinecarboxaldehyde. Available at: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]

-

ResearchGate. Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

-

PubMed. UV photolysis for accelerating pyridine biodegradation. Available at: [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

PubChem. Methyl 5-(furan-3-yl)pyridine-3-carboxylate. Available at: [Link]

-

Angene Chemical. 3-Pyridinecarboxylic acid, 6-formyl-, methyl ester(CAS# 10165-86-3). Available at: [Link]

Sources

- 1. PubChemLite - this compound (C8H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. 5-溴吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling of Methyl 5-formylpyridine-3-carboxylate

An In-Depth Technical Guide to the Safe Handling of Methyl 5-formylpyridine-3-carboxylate for Research and Development

Compound Profile and Strategic Importance

This compound is a bifunctional organic compound featuring a pyridine core substituted with both a methyl ester and a formyl (aldehyde) group. This unique arrangement of electron-withdrawing groups and a reactive aldehyde handle makes it a valuable and versatile building block in modern organic synthesis. Its structural motifs are prevalent in a wide array of biologically active molecules and advanced materials.

For researchers and drug development professionals, this compound serves as a key intermediate in the synthesis of more complex molecular architectures. The pyridine ring is a common scaffold in pharmaceuticals, known for its ability to engage in crucial interactions with biological targets.[1] The formyl group provides a reactive site for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries. For instance, a closely related derivative is used in the commercial production of Nicardipine, a calcium channel blocker, highlighting the industrial relevance of this structural class.[2][3]

Given its reactivity and its classification within the aromatic aldehyde family, a thorough understanding of its safe handling, storage, and disposal is not merely a procedural formality but a critical component of responsible research and development. This guide provides a comprehensive technical overview grounded in established safety protocols and the known reactivity of analogous structures.

Physicochemical Properties and Identification

While extensive peer-reviewed data for this specific molecule is limited, its properties can be reliably inferred from closely related structural analogs. It is expected to be a solid at room temperature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl 5-formylnicotinate | N/A |

| Molecular Formula | C₈H₇NO₃ | [4] |

| Molecular Weight | 165.15 g/mol | [4] |

| Appearance | Expected to be a light yellow or white solid | [4] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place | [4][5] |

Hazard Identification and GHS Classification

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, the hazard profile is constructed from data on positional isomers and parent pyridine aldehydes. The primary hazards are associated with its aldehyde functionality and the pyridine scaffold. Aromatic aldehydes are known irritants, and pyridine derivatives can exhibit systemic toxicity.[6][7]

Based on analogous compounds like Methyl 2-formylpyridine-3-carboxylate and 3-Pyridinecarboxaldehyde, the following GHS classification should be adopted as a conservative, protective measure.[8][9]

| GHS Classification | Details |

| Pictograms |  |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[8][9] H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[8][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][10] P264: Wash hands and exposed skin thoroughly after handling.[10] P270: Do not eat, drink or smoke when using this product.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P501: Dispose of contents/container to an approved hazardous waste facility.[10] |

Causality of Hazards:

-

Irritation: The electrophilic nature of the aldehyde carbon can lead to covalent bond formation with nucleophilic residues in proteins and other biomolecules in the skin, eyes, and mucous membranes of the respiratory tract, triggering an inflammatory response.[6][10]

-

Oral Toxicity: Pyridine and its derivatives can be toxic upon ingestion, affecting the central nervous system and other organs. The "harmful if swallowed" classification is a standard precaution for this class of compounds.[6][8]

Laboratory Workflow for Safe Handling

A systematic approach is essential to mitigate the risks associated with handling this compound. The following workflow diagram illustrates the key stages of engagement, from planning to disposal, ensuring safety is integrated at every step.

Caption: A risk-based workflow for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Effective risk mitigation relies on a combination of robust engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[11][12] This is the primary line of defense to prevent inhalation of the compound, which may be a fine powder or become airborne.[12]

Personal Protective Equipment

The selection of PPE must be based on a thorough risk assessment of the planned procedure.

| Task | Eye/Face Protection | Hand Protection | Body Protection |

| Weighing/Transfer | Safety glasses with side shields | Nitrile gloves | Lab coat |

| Reaction Setup/Workup | Chemical safety goggles | Nitrile gloves (consider double-gloving) | Lab coat |

| Large Scale (>10g) | Goggles and face shield | Heavier-duty nitrile or butyl rubber gloves | Lab coat (consider a chemically resistant apron) |

| Spill Cleanup | Goggles and face shield | Heavier-duty nitrile or butyl rubber gloves | Lab coat or chemically resistant suit |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for preventing accidental exposure and ensuring chemical integrity.

Weighing Protocol for Solid Compound

-

Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat or beaker on an analytical balance inside the fume hood.

-

Dispensing: Carefully retrieve the stock bottle. Open it inside the hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust. If the material is clumpy, do not crush it in a way that generates airborne particles.

-

Sealing: Immediately and securely close the stock bottle. Wipe any residual material from the spatula before removing it from the hood.

-

Cleanup: Clean the balance and surrounding area of any stray powder using a damp cloth or a specialized lab vacuum. Dispose of cleaning materials as hazardous waste.

Storage Requirements

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[5] A refrigerated environment (0-8 °C) is recommended for long-term storage to minimize degradation.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.

-

Labeling: Ensure the container is clearly labeled with the full chemical name, date received, and all relevant GHS hazard pictograms and warnings.

Emergency Response Procedures

Rapid and correct response during an emergency can significantly reduce harm.

First Aid

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[10]

Spill Response

For a small spill (<5 g) contained within a chemical fume hood:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

-

Carefully scoop the material and absorbent into a labeled, sealable container.

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

-

Place all contaminated cleaning materials into the hazardous waste container.

Role in Synthesis: A Conceptual Overview

This compound is a strategic intermediate. Its value lies in its ability to be transformed into more complex, high-value molecules, particularly in the pharmaceutical industry.

Caption: Role as a key intermediate in multi-step synthetic pathways.

Disposal Considerations

-

Waste Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.

-

Procedure: Collect all waste in a clearly labeled, sealable container designated for non-halogenated organic waste.

-

Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[11] All disposal must comply with local, state, and federal environmental regulations.

References

-

Loba Chemie. (2021, October 8). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Available at: [Link]

-

Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet. Available at: [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

Pipzine Chemicals. (n.d.). Methyl Pyridine-3-Carboxylate. Available at: [Link]

-

Veeprho. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | CAS 131521-31-8. Available at: [Link]

-

Pharmaffiliates. (n.d.). Methyl 5-formyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Available at: [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

-

PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

-

MDPI. (n.d.). Aldehydes: What We Should Know About Them. Available at: [Link]

-

MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

Chemistry LibreTexts. (2020, June 29). Safety. Available at: [Link]

Sources

- 1. Buy Methyl 5-ethenylpyridine-3-carboxylate | 38940-67-9 [smolecule.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. methyl 5-formylpyridine-2-carboxylate 95% | CAS: 55876-91-0 | AChemBlock [achemblock.com]

- 5. fishersci.es [fishersci.es]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. lobachemie.com [lobachemie.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. hscprep.com.au [hscprep.com.au]

- 12. artsci.usu.edu [artsci.usu.edu]

The Formyl Group in Methyl 5-formylpyridine-3-carboxylate: A Hub of Synthetic Versatility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-formylpyridine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic positioning of a formyl group, a methyl carboxylate, and a pyridine nitrogen atom imbues the molecule with a unique electronic landscape, rendering the formyl group a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive exploration of the formyl group's reactivity in this specific molecular context. We will delve into the underlying electronic and steric factors governing its behavior and present detailed protocols and mechanistic insights for its key reactions, including reductive amination, oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in the synthesis and derivatization of pyridine-based compounds.

Introduction: The Strategic Importance of this compound

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a formyl group onto the pyridine ring provides a gateway for extensive molecular diversification. In this compound, the interplay between the electron-withdrawing nature of the methyl carboxylate group and the pyridine nitrogen significantly influences the chemical character of the formyl group, making it a focal point for synthetic manipulation. Understanding and harnessing this reactivity is paramount for the rational design and synthesis of novel chemical entities.

The formyl group, an aldehyde functionality, is inherently electrophilic and susceptible to nucleophilic attack.[2] Its reactivity in this compound is modulated by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen and the methyl carboxylate group, both being electron-withdrawing, enhance the electrophilicity of the formyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding methyl-substituted precursor, 3-methyl-5-pyridinecarboxylic acid methyl ester. Various oxidation methods can be employed, with the choice of oxidant and reaction conditions being crucial to prevent over-oxidation to the carboxylic acid.

A common approach involves the use of selenium dioxide (SeO2) or other selective oxidizing agents. Alternatively, catalytic aerobic oxidation methods, which are considered greener, have been developed for the oxidation of methylpyridines to their corresponding aldehydes or carboxylic acids.[3]

Key Reactions of the Formyl Group

The formyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The following sections will detail the most important reactions, providing both theoretical understanding and practical protocols.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[4][5] In the context of this compound, this reaction allows for the introduction of a wide range of amine-containing substituents at the 5-position of the pyridine ring.

Mechanism: The reaction proceeds in two main steps: the formation of an imine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine.

Figure 1: General workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of Methyl 5-((benzylamino)methyl)pyridine-3-carboxylate

-

To a solution of this compound (1.0 eq) in methanol (0.2 M) is added benzylamine (1.1 eq).

-

The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.[6]

-

The reaction is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Methanol, room temperature | Inexpensive, readily available | Can reduce the aldehyde directly |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Selective for imine reduction | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, room temperature | Mild, high yielding, non-toxic | More expensive |

Oxidation: Formation of 5-Carboxypyridine-3-carboxylic Acid Methyl Ester

The formyl group can be readily oxidized to a carboxylic acid, providing access to pyridine dicarboxylic acid derivatives. These compounds are valuable precursors for the synthesis of more complex molecules.

Mechanism: The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The reaction generally involves the hydration of the aldehyde to a gem-diol, which is then oxidized.

Experimental Protocol: Oxidation to 5-Carboxypyridine-3-carboxylic Acid Methyl Ester

-

This compound (1.0 eq) is dissolved in a mixture of acetone and water.

-

Potassium permanganate (2.0 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the addition of a saturated solution of sodium sulfite.

-

The mixture is acidified with hydrochloric acid.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford the desired carboxylic acid.

Reduction: Synthesis of Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

The reduction of the formyl group to a primary alcohol provides a route to hydroxymethylpyridine derivatives, which are important building blocks in medicinal chemistry.

Mechanism: The reduction of aldehydes to primary alcohols is typically achieved using hydride-based reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Figure 2: Mechanism of the reduction of the formyl group.

Experimental Protocol: Reduction to Methyl 5-(hydroxymethyl)pyridine-3-carboxylate

-

To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.2 eq) portion-wise.[7]

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is quenched by the addition of acetone.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8][9] This reaction allows for the conversion of the formyl group in this compound into a variety of substituted vinyl groups.

Mechanism: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[2]

Experimental Protocol: Synthesis of Methyl 5-vinylpyridine-3-carboxylate

-

To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.1 eq) dropwise.

-

The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.0 eq) in dry THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[10][11] This reaction provides access to a variety of α,β-unsaturated derivatives of this compound.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.

Experimental Protocol: Synthesis of Methyl 5-(2,2-dicyanovinyl)pyridine-3-carboxylate

-

To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol is added a catalytic amount of piperidine.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The precipitate formed is collected by filtration, washed with cold ethanol, and dried to afford the product.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Signals |

| 1H NMR | Singlet for the formyl proton (~10 ppm), signals for the pyridine protons, singlet for the methyl ester protons (~3.9 ppm).[12] |

| 13C NMR | Signal for the formyl carbon (~190 ppm), signal for the ester carbonyl carbon (~165 ppm), signals for the pyridine carbons.[12] |

| IR | Strong C=O stretching absorption for the aldehyde (~1700 cm-1) and the ester (~1725 cm-1). |

Conclusion

The formyl group in this compound serves as a versatile synthetic handle, enabling a wide range of chemical transformations. Its enhanced electrophilicity, a consequence of the electronic influence of the pyridine nitrogen and the methyl carboxylate group, facilitates reactions such as reductive amination, oxidation, reduction, and various carbon-carbon bond-forming reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. A thorough understanding of the reactivity of this formyl group is key to unlocking its full synthetic potential.

References

-

Kovalenko, S. M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(5), 1533. [Link]

- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.

- Google Patents. (1957).

-

Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Bulgarian Chemical Communications. (2017). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

-

PMC. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

ResearchGate. (2011). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. [Link]

-

OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

RSC Publishing. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

-

PubChem. (n.d.). 5-Formyl-3-hydroxy-2-methyl-4-pyridinecarboxylic acid. [Link]

-

ResearchGate. (2002). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. [Link]

-

Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

-

PubMed. (2014). Mechanism of the formation of carboxylate from alcohols and water catalyzed by a bipyridine-based ruthenium complex: a computational study. [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PMC. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

Chemguide. (n.d.). reduction of carboxylic acids. [Link]

-

Knoevenagel Condensation. (n.d.). [Link]

-

PubMed. (2011). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br leading to rheniumtricarbonyl complexes with potential biomedical applications. [Link]

-

Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

ResearchGate. (2006). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. [Link]

-

ResearchGate. (2010). Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3- carboxylate in aqueous media. [Link]

Sources

- 1. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Biological Potential of Methyl 5-formylpyridine-3-carboxylate Derivatives

Foreword: The Pyridine Nucleus as a Privileged Scaffold in Drug Discovery

The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in numerous vitamins, alkaloids, and approved pharmaceuticals underscores its significance as a "privileged scaffold".[1][2] Pyridine-based compounds exhibit a vast spectrum of therapeutic properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1][2][3] The nitrogen atom within the ring not only influences the molecule's electronic properties but also provides a crucial hydrogen bond acceptor site, enhancing interactions with biological targets.

This guide focuses on the derivatives of Methyl 5-formylpyridine-3-carboxylate , a particularly interesting starting block for chemical synthesis. The strategic placement of the electron-withdrawing formyl (aldehyde) and methyl carboxylate (ester) groups at the 5- and 3-positions, respectively, offers two distinct and reactive handles. This dual functionality allows for the systematic construction of diverse chemical libraries, enabling researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document will delve into the synthesis, potential mechanisms of action, and key biological activities of derivatives stemming from this versatile scaffold.

Synthetic Pathways: From Core Scaffold to Diverse Derivatives

The synthetic utility of this compound lies in the reactivity of its formyl and ester groups. These sites allow for straightforward chemical modifications to generate a wide array of derivatives. The formyl group is particularly amenable to reactions forming new carbon-nitrogen bonds, which are prevalent in many biologically active molecules.

General Derivatization Strategy

A primary synthetic route involves the condensation of the formyl group with various amine-containing nucleophiles. This approach can yield Schiff bases (imines), thiosemicarbazones, and other related structures, significantly diversifying the molecular architecture and its potential biological interactions.

Caption: General synthetic routes from the core scaffold.

Anticancer Activity: Targeting Malignant Cell Proliferation

The development of novel anticancer agents is a critical area of research, and pyridine derivatives have shown considerable promise.[4] Fused pyridine-based heterocycles, in particular, have been identified as potent anticancer agents.[1] The structural modifications enabled by the this compound scaffold allow for the fine-tuning of activity against various cancer cell lines.

Potential Mechanisms of Action

The anticancer effects of pyridine derivatives are often multifactorial. Based on studies of structurally related compounds, potential mechanisms include:

-

Enzyme Inhibition: Many pyridine-thiazole hybrids and related compounds function as inhibitors of key signaling proteins like kinases or poly (ADP-ribose) polymerase (PARP), which are crucial for cancer cell survival and proliferation.[5][6]

-

Induction of Apoptosis: Thiosemicarbazone derivatives have been shown to induce programmed cell death (apoptosis) in tumor cells, potentially through the generation of reactive oxygen species (ROS) or by chelating essential metal ions.[7]

-

Disruption of Genetic Integrity: Some pyridine-thiazole derivatives may exert their cytotoxic effects by damaging DNA or interfering with DNA repair mechanisms, leading to genetic instability and cell death.[5]

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound derivatives is emerging, studies on analogous structures provide valuable insights:

-

Thiazole-Hybrids: The incorporation of a thiazole ring, often via condensation with the formyl group, can lead to potent anticancer agents.[5]

-

Thiosemicarbazones: Derivatives formed from the reaction with thiosemicarbazide have a well-documented history of antitumor activity.[7]

-

Substituent Effects: The introduction of specific functional groups, such as methoxy (O-CH3) groups on appended aromatic rings, has been shown to significantly enhance antiproliferative activity against certain cancer cell lines.[4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative pyridine derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 | [5] |